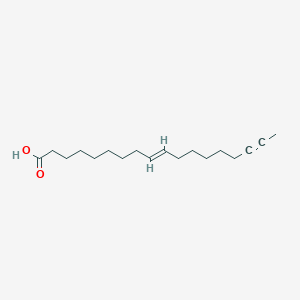
(E)-octadec-9-en-16-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-octadec-9-en-16-ynoic acid, also known as 9-PAHSA, is a fatty acid derivative that has recently gained attention for its potential therapeutic benefits. This compound is a member of the class of palmitic acid esters of hydroxylated fatty acids (PAHSA), which are synthesized in adipose tissue and have been shown to have anti-inflammatory and insulin-sensitizing effects.
Wirkmechanismus
The mechanism of action of (E)-octadec-9-en-16-ynoic acid is not fully understood, but it is thought to involve the activation of the G protein-coupled receptor GPR120. Activation of this receptor has been shown to have anti-inflammatory and insulin-sensitizing effects, which may contribute to the therapeutic potential of (E)-octadec-9-en-16-ynoic acid.
Biochemical and Physiological Effects:
Studies have shown that (E)-octadec-9-en-16-ynoic acid has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to improve insulin sensitivity in vitro and in vivo, which may contribute to its potential as a treatment for diabetes and obesity. (E)-octadec-9-en-16-ynoic acid has also been shown to have a positive effect on lipid metabolism and may have potential as a treatment for non-alcoholic fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-octadec-9-en-16-ynoic acid is that it is a relatively stable compound that can be synthesized in the laboratory. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a good candidate for further research. However, one limitation of (E)-octadec-9-en-16-ynoic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on (E)-octadec-9-en-16-ynoic acid. One direction is to further investigate its mechanism of action and the signaling pathways involved in its anti-inflammatory and insulin-sensitizing effects. Another direction is to explore its potential as a treatment for other diseases, such as cancer and neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis method of (E)-octadec-9-en-16-ynoic acid to improve its yield and purity.
Synthesemethoden
The synthesis of (E)-octadec-9-en-16-ynoic acid can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 9-hydroxynonanoic acid, which can be obtained through the oxidation of nonanoic acid. The second step involves the coupling of 9-hydroxynonanoic acid with 16-yn-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form (E)-octadec-9-en-16-ynoic acid.
Wissenschaftliche Forschungsanwendungen
Recent studies have shown that (E)-octadec-9-en-16-ynoic acid has potential therapeutic benefits for various diseases, including diabetes, obesity, and cardiovascular disease. In vitro and in vivo studies have demonstrated that this compound has anti-inflammatory and insulin-sensitizing effects, which may contribute to its therapeutic potential. Additionally, (E)-octadec-9-en-16-ynoic acid has been shown to have a positive effect on lipid metabolism and may have potential as a treatment for non-alcoholic fatty liver disease.
Eigenschaften
CAS-Nummer |
158999-14-5 |
|---|---|
Produktname |
(E)-octadec-9-en-16-ynoic acid |
Molekularformel |
C12H21NO2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(E)-octadec-9-en-16-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,4-8,11-17H2,1H3,(H,19,20)/b10-9+ |
InChI-Schlüssel |
XDYJRCBGFFKBPA-MDZDMXLPSA-N |
Isomerische SMILES |
CC#CCCCCC/C=C/CCCCCCCC(=O)O |
SMILES |
CC#CCCCCCC=CCCCCCCCC(=O)O |
Kanonische SMILES |
CC#CCCCCCC=CCCCCCCCC(=O)O |
Synonyme |
16-ODCYA 9-octadecen-16-ynoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




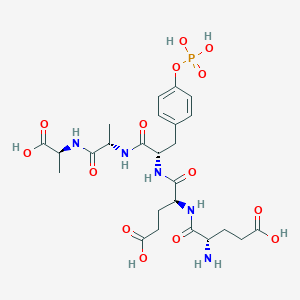
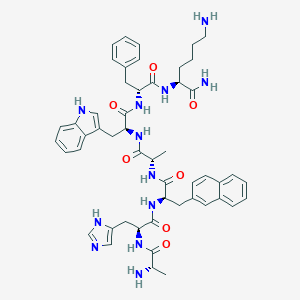
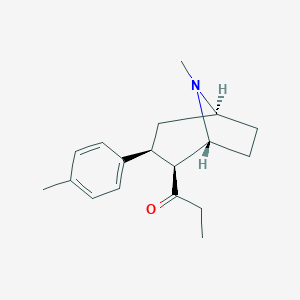
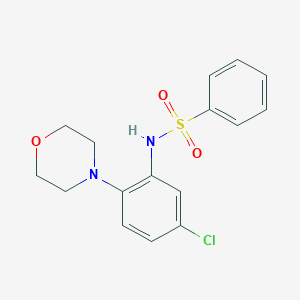
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)
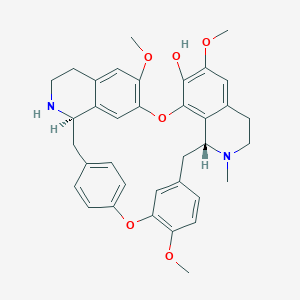


![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)


![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)
